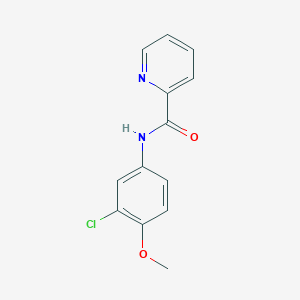

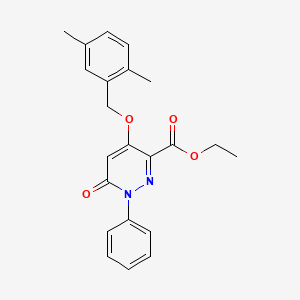

![molecular formula C21H20N4 B2454260 5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-67-8](/img/structure/B2454260.png)

5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the molecular formula C22H22N4 . It is a type of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been reported as potent inhibitors of mycobacterial ATP synthase .

Synthesis Analysis

While specific synthesis methods for 5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine are not available in the search results, a related study on the synthesis of pyrazolo[1,5-a]pyrimidines might provide some insights . In this study, a 2-cyanopyrazolo[1,5-a]pyrimidine derivative reacted with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of 5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrimidine and pyrazole ring . This structure is further substituted with isopropyl and diphenyl groups .Physical And Chemical Properties Analysis

The average mass of 5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is 342.437 Da and its monoisotopic mass is 342.184448 Da .Aplicaciones Científicas De Investigación

Anticancer Activity

Imidazole derivatives have garnered attention for their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Its ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

The compound’s structure suggests that it may modulate inflammatory pathways. Studies have investigated its impact on pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α). By suppressing inflammation, it could contribute to the development of novel anti-inflammatory drugs .

Antibacterial and Antifungal Effects

Imidazole derivatives often exhibit antimicrobial activity. Researchers have evaluated the compound’s efficacy against bacterial strains (both Gram-positive and Gram-negative) and fungal pathogens. Its potential as an antimicrobial agent warrants further exploration .

Antioxidant Capacity

The compound’s chemical structure suggests that it may act as an antioxidant. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigations into its radical-scavenging abilities are ongoing .

Neuroprotective Potential

Imidazole derivatives have been studied for their neuroprotective effects. Researchers have explored their ability to mitigate neuronal damage, enhance cognitive function, and protect against neurodegenerative diseases. This compound’s impact on neuronal health merits further investigation .

Metabolic Disorders

Given its structural features, the compound may influence metabolic pathways. Researchers have examined its effects on glucose metabolism, lipid profiles, and insulin sensitivity. Understanding its role in metabolic disorders could lead to therapeutic applications .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is a crucial enzyme involved in the energy metabolism of cells, making it a potential target for various therapeutic interventions.

Mode of Action

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been reported to inhibit atp synthase This inhibition could potentially disrupt the energy metabolism of cells, leading to cell death

Biochemical Pathways

If the compound acts as an atp synthase inhibitor like other pyrazolo[1,5-a]pyrimidines , it would affect the oxidative phosphorylation pathway. This pathway is responsible for the production of ATP, the primary energy currency of the cell. Inhibition of ATP synthase would disrupt this pathway, potentially leading to cell death due to energy deprivation.

Pharmacokinetics

Some pyrazolo[1,5-a]pyrimidines have exhibited good mouse/human liver microsomal stabilities , which could suggest favorable pharmacokinetic properties

Propiedades

IUPAC Name |

N,3-diphenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-15(2)19-13-20(23-17-11-7-4-8-12-17)25-21(24-19)18(14-22-25)16-9-5-3-6-10-16/h3-15,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVBUGMOHMZJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-diphenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

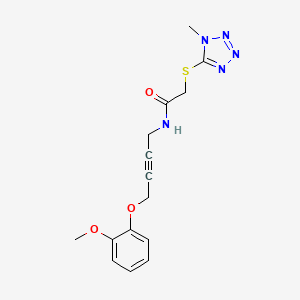

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2454179.png)

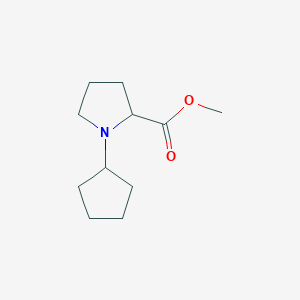

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2454187.png)

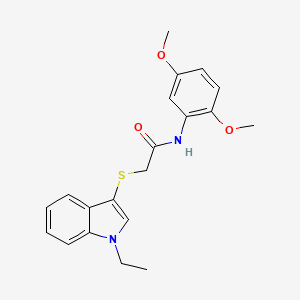

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid](/img/structure/B2454195.png)

![Tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2454197.png)

![N-[1-[2-[Ethyl(2-methylpropyl)amino]-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2454198.png)